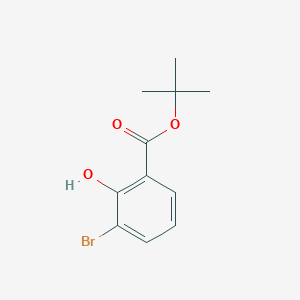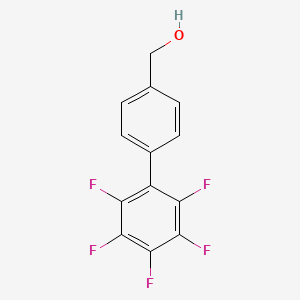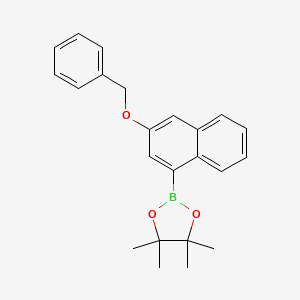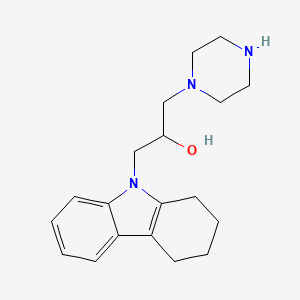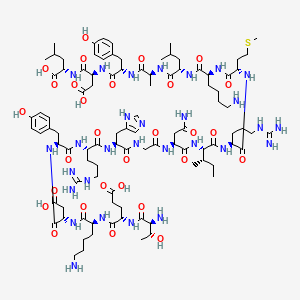
Human PD-L1 inhibitor III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human PD-L1 inhibitor III is a compound designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death 1 ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. By blocking this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Human PD-L1 inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the central scaffold of the molecule, often through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s binding affinity and specificity for PD-L1.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Human PD-L1 inhibitor III can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Human PD-L1 inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of PD-1/PD-L1 inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 interactions in immune evasion and to screen for potential therapeutic candidates.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, particularly in cancers that overexpress PD-L1.
作用機序
Human PD-L1 inhibitor III exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cell-mediated immune responses .
類似化合物との比較
Similar Compounds
Nivolumab: A fully humanized IgG4-kappa-blocking monoclonal antibody targeting the PD-1 receptor.
Pembrolizumab: Another fully humanized IgG4-kappa-blocking monoclonal antibody targeting the PD-1 receptor.
Atezolizumab: A PD-L1 blocking antibody that reduces CD80 expression on the cell surface of antigen-presenting cells.
Uniqueness
Human PD-L1 inhibitor III is unique in its small-molecule structure, which allows for easier synthesis and modification compared to monoclonal antibodies. Additionally, it may offer advantages in terms of pharmacokinetics and tissue penetration .
特性
分子式 |
C97H155N29O29S |
|---|---|
分子量 |
2223.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1 |
InChIキー |
MSYPFFUZCWOTRZ-ZLSLFABNSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


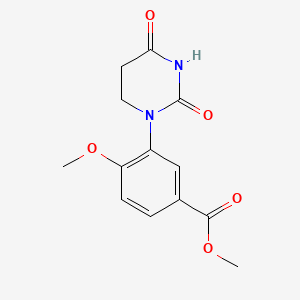
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
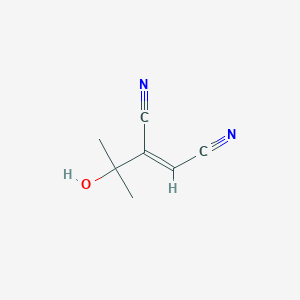

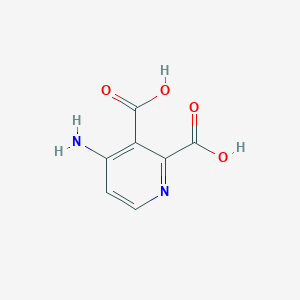
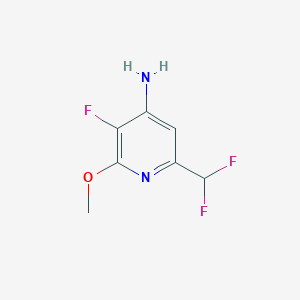
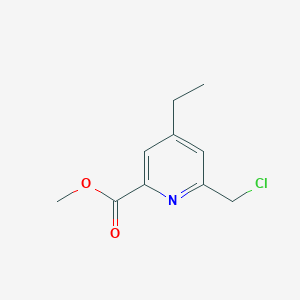
![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
